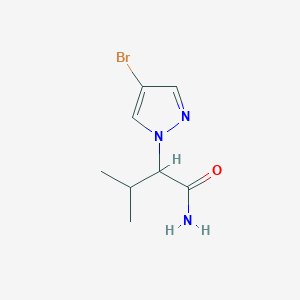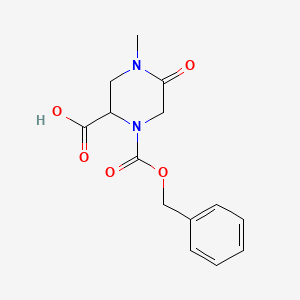
2-(4-Bromopirazol-1-il)-3-metilbutanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromopyrazol-1-yl)-3-methylbutanamide, also known as BAY-678, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various areas of research, including medicinal chemistry and drug discovery. In
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been reported to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The compound’s molecular weight, as reported, is 233063 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide is its potential as a lead compound for the development of new drugs. This compound has been found to have a range of potential applications in medicinal chemistry and drug discovery. However, there are also limitations to the use of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide in lab experiments. This compound is complex to synthesize, which can make it difficult to produce in large quantities. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide. One area of research that holds promise is the development of new drugs based on this compound. 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide has been found to have potential as a lead compound for the development of new drugs that target specific biological pathways. Another area of research is the study of the mechanism of action of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide. Further research is needed to fully understand how this compound works and its potential side effects. Finally, there is a need for more research on the potential applications of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide in various areas of scientific research, including medicinal chemistry and drug discovery.
Métodos De Síntesis
The synthesis of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide involves a multi-step process that starts with the reaction of 4-bromopyrazole with 3-methyl-2-butanone. This reaction results in the formation of 2-(4-bromopyrazol-1-yl)-3-methylbutan-2-ol, which is then converted to 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide through a series of chemical reactions. The synthesis of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
- Los derivados de pirazol exhiben diversas actividades biológicas. Los investigadores han explorado su potencial como agentes antileishmaniales y antimaláricos . Investigar las propiedades farmacológicas de la 2-(4-Bromopirazol-1-il)-3-metilbutanamida podría conducir a nuevos candidatos a fármacos.
Química Medicinal y Desarrollo de Fármacos
Análisis Bioquímico
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecules it interacts with .
Cellular Effects
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These effects are likely due to the compound’s influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-5(2)7(8(10)13)12-4-6(9)3-11-12/h3-5,7H,1-2H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTNFOMGBZQRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1862528-06-0 |
Source


|
| Record name | 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2455494.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2455496.png)


![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B2455502.png)
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2455503.png)
![tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate](/img/structure/B2455505.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2455506.png)
![N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2455508.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2455510.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455511.png)

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)
